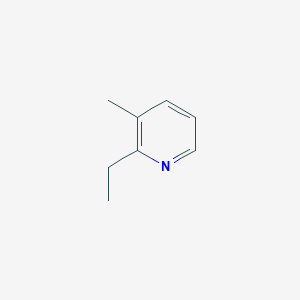

2-Ethyl-3-methylpyridine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethyl-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-7(2)5-4-6-9-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKZKUSQFCXEEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423810 | |

| Record name | 2-ethyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56986-88-0 | |

| Record name | 2-ethyl-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Substituted Pyridine Chemistry

Substituted pyridines are cornerstone compounds in contemporary chemical science, largely due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The pyridine (B92270) ring's unique electronic properties and its capacity for functionalization at various positions make it a versatile building block.

The significance of 2-Ethyl-3-methylpyridine in this context lies primarily in its role as a synthetic intermediate. For instance, it can be produced with high efficiency through the catalytic hydrogenation of 2-ethynyl-3-methylpyridine (B1282358). In a reaction utilizing a Palladium on carbon (Pd/C) catalyst, 2-ethynyl-3-methylpyridine is reduced to this compound in ethanol (B145695) at 25°C and 1 atm of hydrogen gas, achieving a yield of 95%. This high-yield synthesis marks it as an accessible precursor for creating more complex molecular architectures. The strategic placement of the ethyl and methyl groups can influence the steric and electronic environment of the pyridine ring, guiding the regioselectivity of further chemical transformations and ultimately affecting the biological activity or material properties of the final product.

The development of methods to synthesize functionalized pyridines remains a key objective in modern heterocyclic chemistry. organic-chemistry.org Compounds like this compound are part of this broader effort, providing a platform for creating diverse derivatives that could lead to new drug candidates or advanced materials. organic-chemistry.org

Contextualization of Alkylpyridines As Heterocyclic Systems

Targeted Synthesis of this compound

The regioselective introduction of alkyl groups onto the pyridine ring presents a synthetic challenge. Various strategies have been developed to achieve the specific substitution pattern of this compound.

Catalytic Alkylation and Methylation Approaches (e.g., from 2-methyl-pyridine)

The direct alkylation of pyridine derivatives is a common strategy for synthesizing more complex analogues. While direct synthesis of this compound from 2-methylpyridine (B31789) via a one-step alkylation/methylation is not extensively documented, related processes provide insight into potential catalytic approaches.

The gas-phase alkylation of pyridines with alcohols over solid acid catalysts is a known method for producing alkylpyridines. elsevierpure.com For instance, the reaction of pyridine with methanol (B129727) can yield 2-methylpyridine. elsevierpure.com Extending this logic, the methylation of 2-ethylpyridine (B127773) or the ethylation of 3-methylpyridine (B133936) could theoretically produce the target compound.

A process for the methylation of 2-methyl-pyridine (α-picoline) to 2-ethyl-pyridine using methanol in the gaseous state has been developed. google.com This reaction is performed at high temperatures (200°C to 600°C) in the presence of a catalyst composition containing silicon dioxide and an oxide of a lanthanide series element. google.com A selectivity of 93 mol % for 2-ethyl-pyridine was achieved at a 47 mol % conversion rate of 2-methyl-pyridine. google.com The mechanism is thought to involve the dehydrogenation of methanol to formaldehyde, which then alkylates the methyl group of the starting picoline.

While these methods focus on the alkylation of the methyl group at the 2-position, the principles could be adapted. For instance, starting with 3-methylpyridine and using a suitable ethylating agent under catalytic conditions might offer a pathway to this compound. However, controlling the regioselectivity of the ethyl group addition to the 2-position would be a significant challenge.

Table 1: Catalytic Methylation of 2-Methyl-Pyridine to 2-Ethyl-Pyridine

| Parameter | Value | Reference |

|---|---|---|

| Reactants | 2-Methyl-pyridine, Methanol | google.com |

| Catalyst | Silicon dioxide, Lanthanide oxide | google.com |

| Temperature | 200°C - 600°C | google.com |

| Phase | Gaseous | google.com |

| Selectivity for 2-Ethyl-Pyridine | 93 mol % | google.com |

| Conversion of 2-Methyl-Pyridine | 47 mol % | google.com |

Condensation Reactions Utilizing Aldehydes and Ammonia

The Chichibabin pyridine synthesis, first reported in 1924, is a powerful method for constructing pyridine rings from aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.org This one-pot reaction is economically viable due to the low cost of the starting materials and is still relevant for the synthesis of substituted pyridines. thieme.de

The reaction is typically carried out in the gas phase at high temperatures (350–500 °C) over oxide catalysts like alumina (B75360) or silica (B1680970). wikipedia.orgwikiwand.com The mechanism involves a series of reactions including imine synthesis, base-catalyzed aldol (B89426) condensations, and Michael reactions. wikipedia.org

For the synthesis of specifically substituted pyridines, the choice of carbonyl precursors is crucial. For instance, reacting propionaldehyde (B47417) with ammonia over a cadmium catalyst at 400°C can lead to the formation of 2-ethyl-3,5-dimethyl-pyridine. researchgate.net While not the exact target molecule, this demonstrates that the ethyl group can be incorporated from propionaldehyde. A mixture of acrolein and propionaldehyde with ammonia primarily yields 3-methylpyridine. wikipedia.org The synthesis of 5-ethyl-2-methylpyridine (B142974) from paraldehyde (B1678423) and ammonia has also been reported. wikipedia.orgwikiwand.com

To synthesize this compound, a carefully selected combination of aldehydes would be required. A plausible, though not explicitly documented, approach could involve the condensation of propionaldehyde (to provide the ethyl group at the 2-position) and another aldehyde, such as acetaldehyde, along with ammonia, under optimized conditions to encourage the desired cyclization and substitution pattern.

Conversion of Ethynyl (B1212043) Precursors via Reduction Pathways

A highly efficient and specific method for the synthesis of this compound involves the reduction of an ethynyl precursor. The catalytic hydrogenation of 2-ethynyl-3-methylpyridine provides a direct route to the target compound.

This process involves the reduction of the carbon-carbon triple bond of the ethynyl group to a saturated ethyl group. A common method for this transformation is catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst. This reaction is typically carried out in a solvent like ethanol (B145695) at room temperature and atmospheric pressure. This method is notable for its high yield, which can be up to 95%.

Table 2: Catalytic Hydrogenation of 2-Ethynyl-3-methylpyridine

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | 2-Ethynyl-3-methylpyridine | |

| Product | This compound | |

| Catalyst | Palladium on Carbon (Pd/C) | |

| Reagent | Hydrogen Gas (H₂) | |

| Solvent | Ethanol | |

| Temperature | 25°C | |

| Pressure | 1 atm | |

| Yield | 95% |

Investigations into Alkylpyridine Synthesis as Related Processes

The broader field of alkylpyridine synthesis offers insights into reactions that, while not directly producing this compound, share common mechanistic features or demonstrate key transformations.

Heterocyclization Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and their application in forming heterocyclic rings is well-established. chim.it These reactions often proceed through various mechanisms, including those initiated by Pd(0) or Pd(II) species. chim.it

One relevant example is the synthesis of 2-ethyl-3,5-dimethylpyridine through the heterocyclization of allylamine, cyclopropylamine, and diallylamine (B93489) in the presence of palladium catalysts. researchgate.net This reaction proceeds via disproportionation and heterocyclization, demonstrating the utility of palladium complexes in constructing substituted pyridine rings from acyclic precursors. researchgate.net

Palladium-catalyzed allylation of 2- and 4-alkylpyridines has also been described. nih.gov In these reactions, N-allyl pyridinium (B92312) salts are treated with a base and a palladium catalyst, leading to the transfer of the allyl group to the alkyl side chain. nih.gov While this functionalizes the alkyl group rather than the pyridine ring itself, it highlights the diverse reactivity that can be achieved with palladium catalysis in pyridine chemistry.

Disproportionation and Rearrangement Processes

Disproportionation reactions, where two identical molecules react to form two different products, are observed in alkylpyridine synthesis. Radical disproportionation, for example, involves the reaction of two radicals to yield non-radical products and is a rapid process. wikipedia.org

In the context of palladium-catalyzed synthesis, an unprecedented disproportionation reaction was observed during the synthesis of epibatidine, a pyridine derivative. researchgate.net The synthesis of 2-ethyl-3,5-dimethylpyridine from various amines in the presence of palladium catalysts also involves disproportionation as a key step. researchgate.net

Furthermore, the dealkylation of alkylpyridines can be considered a related rearrangement process. This can be achieved by treating alkylated pyridines with a reactive aromatic compound in the presence of a dealkylation catalyst at high temperatures (850° to 1200°F). google.com This process can be controlled to produce simpler alkylpyridines or pyridine itself. google.com

Ammonolysis Reactions

In the context of pyridine synthesis, ammonolysis refers to the formation of the pyridine ring through the reaction of aldehydes and ketones with ammonia. This process, often conducted at high temperatures in the gas phase, is a cornerstone of industrial pyridine production. The Chichibabin pyridine synthesis, a classical example, involves the condensation of aldehydes, ketones, and ammonia to form substituted pyridines. wikipedia.org For instance, unsubstituted pyridine can be synthesized from a mixture of formaldehyde, acetaldehyde, and ammonia over catalysts like modified silica or alumina at temperatures ranging from 400–450 °C. wikipedia.org

The synthesis of alkylpyridines, such as this compound, can be achieved by selecting appropriate carbonyl precursors. The reaction mechanism involves an initial condensation to form intermediates like acrolein, which then further react with other components and ammonia to yield a dihydropyridine. This intermediate is subsequently oxidized to the final aromatic pyridine product. wikipedia.org

Another relevant industrial process is the oxidative ammonolysis of alkylpyridines, which is primarily used to produce cyanopyridines. This method involves passing an alkylpyridine, ammonia, and air over a catalyst bed, typically containing vanadium pentoxide (V₂O₅), at temperatures between 280–500 °C. nih.govbeilstein-journals.org While this reaction modifies an existing alkylpyridine rather than forming the ring, it demonstrates a key industrial transformation involving ammonia at high temperatures.

Exploration of Green Chemistry Principles in Synthetic Routes

The pursuit of environmentally benign chemical processes has led to the exploration of green chemistry principles in pyridine synthesis. These efforts focus on using renewable feedstocks, employing biocatalysis to replace harsh reagents, and designing more atom-economical reactions. royalsocietypublishing.orgresearchgate.netacs.org

Biocatalysis: Enzymes and whole-cell systems offer a sustainable alternative to traditional chemical methods, which often require high temperatures and pressures. royalsocietypublishing.orgnumberanalytics.com

Enzymatic Aromatization: Monoamine oxidase (MAO-N) from Aspergillus niger has been shown to catalyze the aromatization of 1,2,5,6-tetrahydropyridines into their corresponding pyridine derivatives under mild conditions. northumbria.ac.uk This mimics natural metabolic pathways and provides a gentle method for the final oxidation step in some pyridine syntheses. northumbria.ac.uk

Whole-Cell Biocatalysis: Recombinant microbial cells are being used to perform complex transformations. For example, a one-pot biocatalytic process using recombinant whole cells has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, eliminating the need for strong oxidizing and reducing agents and delivering titers over 12 g/L. rsc.org

Lipase-Catalyzed Reactions: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze multicomponent reactions to form complex pyridine derivatives like imidazo[1,2-a]pyridines. researchgate.netnih.gov

Renewable Feedstocks: A significant focus of green chemistry is the replacement of petroleum-based starting materials with renewable resources like biomass. acsgcipr.org

Glycerol (B35011): Glycerol, a byproduct of biodiesel production, can be converted into pyridine bases. The gas-phase aminocyclization of glycerol with ammonia over zeolite catalysts, such as Cu/HZSM-5, at temperatures around 520°C has yielded total pyridine base yields of approximately 42.8%. researchgate.net Further optimization using a two-stage reactor system with catalyst pairs like HZSM-22-At-acid and ZnO/HZSM-5-At-acid has pushed the total yield of pyridine bases to as high as 72%. xpublication.com

Lignin (B12514952) and Polylactic Acid: Routes to produce pyridines from other biomass sources, such as lignin and waste polylactic acid, are also under investigation. These methods typically involve thermocatalytic conversion and ammonization over zeolite catalysts. acsgcipr.org

These green approaches, particularly the condensation of biomass-derived aldehydes and ketones with ammonia, represent a promising pathway for the sustainable synthesis of this compound and other valuable N-heterocycles. acsgcipr.org

Industrial Production Pathways and Chemical Engineering Perspectives

The industrial synthesis of alkylpyridines, including isomers like this compound, predominantly relies on gas-phase catalytic condensation reactions. These processes are designed for continuous operation, high throughput, and employ specialized chemical engineering principles to maximize efficiency.

A primary industrial method involves the reaction of aldehydes and ketones with ammonia in the gas phase over a solid acid catalyst. mdpi.comgoogle.com

Reactors: Fluidized bed reactors are commonly used for these reactions. This reactor design ensures excellent heat and mass transfer and allows for the continuous regeneration of the catalyst, which can become deactivated due to coke formation. xpublication.comgoogle.com

Catalysts: The choice of catalyst is critical for yield and selectivity. Crystalline aluminosilicate (B74896) zeolites, particularly those with a constraint index of 1 to 12 like ZSM-5, are highly effective. mdpi.comgoogle.com These catalysts possess acidic sites that facilitate the condensation and cyclization reactions. mdpi.com Other heterogeneous catalysts based on cadmium oxide (CdO) and chromium oxide (Cr₂O₃) on a kaolin (B608303) support have also been developed, with a CdO-Cr₂O₃-kaolin catalyst showing a 70.2% yield for methylpyridines. semanticscholar.org

Reaction Conditions: The reactions are typically carried out at elevated temperatures, generally between 300 °C and 500 °C. mdpi.com The process is influenced by factors such as temperature, the ratio of reactants (aldehydes, ketones, ammonia), and the contact time with the catalyst. google.comsemanticscholar.org

Role as a Key Intermediate in Organic Synthesis (e.g., Precursor to Nicotinic Acid)

Alkyl-substituted pyridines are valuable intermediates in the chemical industry, primarily serving as precursors for the synthesis of more complex molecules, including pharmaceuticals and vitamins. evitachem.comontosight.ai A major application is the production of Nicotinic Acid (Niacin or Vitamin B3). nih.govbeilstein-journals.org

The industrial synthesis of nicotinic acid is largely based on the oxidation of alkylpyridines. nih.govgoogle.com The Lonza process, for example, historically used 5-ethyl-2-methylpyridine as the starting material. nih.govbeilstein-journals.org The general process involves the oxidation of an alkyl side chain on the pyridine ring to a carboxylic acid group.

Oxidation Process: This transformation is typically achieved using strong oxidizing agents, most notably nitric acid (HNO₃), under harsh conditions. nih.govgoogle.com The reaction requires high temperatures (180 °C to 370 °C) and high pressures (20 to 500 atm). google.com

Mechanism: In the case of a starting material like 5-ethyl-2-methylpyridine, the oxidation first yields an intermediate, 2,5-pyridinedicarboxylic acid (isocinchomeronic acid), which is then decarboxylated at high temperatures (e.g., 220 °C) to give nicotinic acid. nih.gov

Challenges: While effective, this method has significant environmental drawbacks, including the use of a large excess of corrosive nitric acid and the production of nitrous oxide (N₂O), a potent greenhouse gas. nih.gov This has prompted research into greener oxidation methods. nih.govresearchgate.net

Although this compound is not the primary isomer used for commercial nicotinic acid production, its structure makes it a potential candidate for oxidation to produce 2-ethylnicotinic acid or other pyridine carboxylic acid derivatives.

Optimization of Reaction Parameters and Yields

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the desired alkylpyridine product while minimizing the formation of byproducts. Key parameters that are manipulated include temperature, catalyst composition, reactant ratios, and reactor configuration.

Research into the synthesis of substituted pyridines, such as 2,3,5-trimethylpyridine (B1346980) (an analogue of this compound), has identified optimal conditions as a temperature of 150 °C and a reaction time of 24 hours using a mixed acid catalyst (CH₃COOH/p-TsOH). researchgate.net

In gas-phase industrial synthesis, catalyst performance is paramount.

Catalyst Selection: The acidic and textural properties of catalysts like Y-type zeolites significantly affect product distribution. mdpi.com H-ZSM-5 zeolites have shown high total pyridine yields (61%), with a preference for forming 3-picoline. mdpi.com For methylpyridine synthesis, a catalyst comprising 13.0% CdO, 5.0% Cr₂O₃, and 82.0% kaolin provided a total yield of 70.2%. semanticscholar.org

Temperature: Temperature is a critical factor. For the synthesis of methylpyridines from acetylene (B1199291) and ammonia, 420 °C was found to be the optimal temperature, as higher temperatures led to the reduction of the active CdO catalyst component, decreasing its activity. semanticscholar.org

Process Intensification: Using a series-connected two-stage reactor can significantly improve yields compared to a single reactor. For the conversion of glycerol to pyridine bases, a two-stage system increased the total yield to approximately 62%. xpublication.com Furthermore, catalyst regeneration can enhance performance; after several reaction-regeneration cycles, the total yield of pyridine bases reached about 72%, the highest reported for the glycerol/ammonia route. xpublication.com

The following table summarizes the impact of various parameters on the synthesis of pyridine bases, based on findings from related synthesis studies.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Insights into Alkylation and Cyclization Reactions

The synthesis of 2-Ethyl-3-methylpyridine often involves the construction of the pyridine (B92270) ring through condensation and cyclization reactions of smaller precursors. While specific mechanistic studies exclusively focused on this compound are limited, the general principles of pyridine ring formation provide a foundational understanding.

One of the classical methods for pyridine synthesis is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849) or amines. The formation of this compound can be envisioned through the reaction of appropriate carbonyl precursors, such as propanal and butanone, with ammonia. The mechanism proceeds through a series of aldol-type condensations, Michael additions, and dehydration steps, ultimately leading to the formation of a dihydropyridine intermediate which then aromatizes to the final pyridine product.

The kinetics of these multi-step reactions are complex and influenced by factors such as temperature, pressure, and the presence of catalysts. The relative rates of the various condensation and cyclization steps determine the final product distribution and the yield of the desired this compound isomer.

Electrophilic and Nucleophilic Substitution Reaction Mechanisms

The reactivity of the this compound ring towards substitution reactions is significantly influenced by the directing effects of the alkyl substituents and the inherent electronic properties of the pyridine nucleus.

Regioselective Directing Effects of Alkyl Substituents

In electrophilic aromatic substitution, the pyridine ring is generally deactivated compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack is most likely to occur at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. The ethyl and methyl groups at the 2- and 3-positions are electron-donating groups, which activate the ring towards electrophilic attack.

The combined directing effects of the 2-ethyl and 3-methyl groups would favor electrophilic substitution at the 5-position. The 2-ethyl group directs ortho and para, which correspond to the 3- and 6-positions. The 3-methyl group also directs ortho and para, corresponding to the 2- and 4-positions, as well as the 6-position. The synergistic activation at the 5-position (meta to the nitrogen and para to the 2-ethyl group) makes it the most probable site for electrophilic attack. The steric hindrance from the adjacent ethyl and methyl groups would likely disfavor substitution at the 4-position.

In nucleophilic aromatic substitution, the pyridine ring is activated, particularly at the 2-, 4-, and 6-positions, which can stabilize the negative charge of the Meisenheimer-like intermediate. The presence of the electron-donating alkyl groups at the 2- and 3-positions would generally disfavor nucleophilic attack by increasing the electron density of the ring. However, under forcing conditions or with a good leaving group, substitution can occur. The likely positions for nucleophilic attack would be the 6-position, which is para to the 3-methyl group and ortho to the nitrogen, and to a lesser extent, the 4-position.

Analysis of Amination Reaction Pathways (e.g., Tschitschibabin Reaction)

The Chichibabin (Tschitschibabin) reaction is a classic example of nucleophilic substitution on the pyridine ring, involving the direct amination with an alkali metal amide, typically sodium amide (NaNH₂). The reaction proceeds via an addition-elimination mechanism. nih.govwikipedia.org The amide anion (⁻NH₂) acts as a powerful nucleophile and attacks an electron-deficient carbon atom of the pyridine ring. nih.gov

For this compound, the potential sites for amination are the 4- and 6-positions. The reaction mechanism involves the formation of a σ-complex (a Meisenheimer-like intermediate) where the amide group is attached to the ring. wikipedia.org This is followed by the elimination of a hydride ion (H⁻), which subsequently reacts with an available proton source (like the newly introduced amino group or ammonia) to release hydrogen gas and drive the reaction to completion. nih.gov

The regioselectivity of the Chichibabin reaction on substituted pyridines is influenced by both electronic and steric factors. In the case of this compound, attack at the 6-position would be electronically favored due to its proximity to the electron-withdrawing nitrogen atom. However, the steric hindrance from the adjacent ethyl group at the 2-position might play a significant role. Attack at the 4-position is also possible. The precise regiochemical outcome would depend on the specific reaction conditions. If both the 2- and 6-positions are blocked, amination can occur at the 4-position, though often with lower yields. chemistnotes.com

Catalytic Reaction Pathways and Heterogeneous/Homogeneous Catalysis

Catalysis plays a pivotal role in the synthesis of alkylpyridines, offering pathways with improved selectivity and efficiency. Both heterogeneous and homogeneous catalysts are employed in these transformations.

Role of Zeolite-Based Catalysts in Alkylpyridine Formation

Zeolites are crystalline aluminosilicates with a well-defined porous structure and acidic properties, making them effective heterogeneous catalysts for various organic reactions, including the synthesis of pyridines. The shape-selective nature of zeolites can influence the product distribution in alkylpyridine synthesis.

While the direct synthesis of this compound over zeolites is not extensively documented, studies on the formation of other alkylpyridines provide mechanistic insights. For instance, H-Ymmm zeolite has been shown to be effective in the synthesis of 2-ethyl-3,5-dimethylpyridine (B72401) from the reaction of propanal with ammonia, achieving a selectivity of 58%. researchgate.net The reaction likely proceeds through a series of acid-catalyzed condensation and cyclization reactions within the zeolite pores. The pore structure and acidity of the zeolite play a crucial role in directing the reaction towards specific isomers.

The general mechanism for pyridine synthesis over zeolites involves the activation of the carbonyl and ammonia reactants on the acidic sites of the catalyst, followed by a sequence of intermolecular and intramolecular reactions leading to the final pyridine product.

Transition Metal Catalysis (e.g., Palladium, Cobalt)

Homogeneous and heterogeneous transition metal catalysts, particularly those based on palladium and cobalt, have emerged as powerful tools for the synthesis and functionalization of pyridines.

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds. While specific examples for the direct synthesis of this compound are scarce, palladium-catalyzed reactions are employed for the alkylation and arylation of pre-existing pyridine rings. For instance, palladium-catalyzed allylation of 2-alkylpyridines has been described, proceeding through the formation of N-allyl pyridinium (B92312) salts and subsequent rearrangement. nih.gov The synthesis of 2-ethyl-3,5-dimethylpyridine has been achieved through the disproportionation and heterocyclization of allylamine (B125299), cyclopropylamine, and diallylamine (B93489) in the presence of palladium catalysts.

Cobalt Catalysis: Cobalt catalysts have shown promise in the hydroboration and other functionalization reactions of pyridines. nih.govrsc.org While direct synthesis of this compound using cobalt catalysts is not well-documented, cobalt-catalyzed reactions offer potential routes for the introduction of ethyl and methyl groups onto a pyridine scaffold.

The mechanisms of these transition metal-catalyzed reactions often involve oxidative addition, reductive elimination, and migratory insertion steps, with the specific pathway depending on the catalyst, ligands, and reaction conditions.

Despite a thorough search for kinetic studies of catalytic processes specifically involving this compound, no detailed research findings or data tables for this particular compound could be located in the provided search results. The available literature focuses on the kinetic modeling and synthesis of other pyridine derivatives, such as 2-methyl-5-ethyl pyridine and 2-ethyl-pyridine.

Therefore, it is not possible to provide a detailed and scientifically accurate account of the "" with a specific focus on the "Kinetic Studies of Catalytic Processes" for this compound as outlined in the request. The strict adherence to the specified compound and the requirement for detailed data tables cannot be met with the current information.

Derivatives and Analogues of 2 Ethyl 3 Methylpyridine: Synthesis and Research

Synthesis and Structural Diversification of Substituted Pyridines

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, with numerous methodologies developed to introduce a wide array of functional groups onto the pyridine (B92270) ring. These methods are crucial for creating structural diversity and tailoring the properties of the resulting molecules.

Hydroxylated Alkylpyridine Derivatives (e.g., 2-Ethyl-3-hydroxy-6-methylpyridine)

The introduction of a hydroxyl group to the alkylpyridine framework significantly alters the compound's polarity and reactivity. A notable example is 2-ethyl-3-hydroxy-6-methylpyridine (B133580), a compound that has been the subject of synthetic studies.

One patented method for the preparation of 6-methyl-2-ethyl-3-hydroxypyridine involves a multi-step synthesis. The process begins with the acylation of 2-methylfuran (B129897) with propionic anhydride (B1165640) in the presence of a solid acid catalyst to yield 2-propionyl-5-methylfuran. This intermediate then undergoes a ring expansion and amination reaction in the presence of ammonia (B1221849) water, ammonium (B1175870) chloride, and a resin catalyst within an autoclave at elevated temperature and pressure. Following a series of purification steps including filtration, solvent removal, and recrystallization, the final product, 6-methyl-2-ethyl-3-hydroxypyridine, is obtained as a white crystalline solid e-bookshelf.de.

Another general and operationally simple approach to access diverse C3-hydroxylated pyridines involves the photorearrangement of readily accessible pyridine N-oxides. This metal-free transformation has shown compatibility with a diverse array of functional groups and has been demonstrated to be effective in the late-stage functionalization of complex molecules nih.gov. The process yields C3-hydroxy pyridine derivatives in moderate to good yields and is scalable, as demonstrated by the gram-scale synthesis of 3-pyridinol nih.gov.

The table below summarizes a synthetic approach for a hydroxylated alkylpyridine derivative.

| Starting Material | Reagents and Conditions | Intermediate | Final Product | Yield | Reference |

| 2-Methylfuran | 1. Propionic anhydride, solid acid catalyst. 2. Ammonia water, ammonium chloride, resin, 170°C, 3.0 MPa, 10h in autoclave. | 2-Propionyl-5-methylfuran | 6-Methyl-2-ethyl-3-hydroxypyridine | 74% | e-bookshelf.de |

Incorporation of Heteroatoms (e.g., Tellurium-Containing Analogues)

The incorporation of heavier chalcogens like tellurium into the pyridine structure introduces unique electronic and steric properties. Research has explored the synthesis of organotellurium compounds where the tellurium atom is linked to a pyridine ring.

A study on the synthesis of 2-(2-aryltelluroethyl)-3-methyl pyridines demonstrates a method to introduce a tellurium-containing side chain to a 3-methylpyridine (B133936) core. The synthesis involves the reaction of 2-(2-chloroethyl)-3-methyl pyridine with sodium telluride (Na₂Te), which is prepared in situ from tellurium powder and sodium borohydride (B1222165). This reaction yields 2-[2-(3-methyl pyridoethyltelluro) ethyl]-3-methyl pyridine nih.gov. The resulting compounds are potentially bidentate or tridentate ligands, with both a soft tellurium and a hard nitrogen donor atom nih.gov.

General methods for the synthesis of organotellurium compounds often involve the reaction of organolithium or Grignard reagents with elemental tellurium wikipedia.org. For instance, aryllithium can react with tellurium to form an aryltellurolate, which can then be further reacted wikipedia.org. Tellurium tetrachloride is another key reagent, which can react with arenes to produce aryltellurium trichlorides or add across alkenes and alkynes wikipedia.org.

The synthesis of tellurium-containing heterocycles can also be achieved through a tin-tellurium exchange reaction. This method has been used to prepare benzo[b]tellurophenes and other tellurium-containing ring systems from their corresponding tin analogues in high yields clockss.org.

The table below outlines a synthetic route for a tellurium-containing pyridine derivative.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2-(2-chloroethyl)-3-methyl pyridine | 1. Tellurium powder, sodium borohydride in NaOH solution (to form Na₂Te). 2. Reflux with starting material in ethanol (B145695). | 2-[2-(3-Methyl pyridoethyltelluro) ethyl]-3-methyl pyridine | >75% | nih.gov |

Investigation of Positional Isomers (e.g., 2-ethyl-5-methylpyridine (B175595), 3-ethyl-4-methylpyridine)

The positions of the alkyl substituents on the pyridine ring significantly influence the physical and chemical properties of the molecule. The synthesis of positional isomers of 2-ethyl-3-methylpyridine, such as 2-ethyl-5-methylpyridine and 3-ethyl-4-methylpyridine, has been well-established.

2-Ethyl-5-methylpyridine (also known as 5-ethyl-2-picoline) is produced industrially by the condensation of paraldehyde (B1678423) (a trimer of acetaldehyde) with ammonia wikipedia.orgorgsyn.org. This reaction is a classic example of constructing a complex heterocyclic compound from simple precursors wikipedia.org.

3-Ethyl-4-methylpyridine has been synthesized through various methods. One approach involves the reaction of 3-ethyl-4-picoline with formaldehyde (B43269) to introduce a hydroxymethyl group, which is subsequently reduced. It is a compound with a molecular formula of C₈H₁₁N and a molecular weight of 121.18 g/mol vulcanchem.com.

The table below summarizes key properties of these positional isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Ethyl-5-methylpyridine | 18113-81-0 | C₈H₁₁N | 121.18 | Not specified |

| 3-Ethyl-4-methylpyridine | 529-21-5 | C₈H₁₁N | 121.18 | 195-196 |

Chemical Reactivity and Functionalization of Derivatives

The introduction of different functional groups and the variation of substituent positions on the pyridine ring dictate the chemical reactivity and the possibilities for further functionalization of these derivatives. The electron-deficient nature of the pyridine ring, due to the electronegative nitrogen atom, generally makes it more susceptible to nucleophilic substitution, particularly at the C2 and C4 positions, while electrophilic substitution is less favorable and typically occurs at the C3 position under harsh conditions nih.gov.

The reactivity of the side chains on substituted pyridines is also a key aspect of their chemistry. For instance, the alkyl groups can undergo various reactions. The oxidation of 5-ethyl-2-methylpyridine (B142974) with nitric acid is a known method to produce nicotinic acid (Vitamin B3), which proceeds through the formation of 2,5-pyridinedicarboxylic acid followed by decarboxylation wikipedia.org.

The functionalization of pyridines can be challenging due to the inherent electronic properties of the ring. However, various strategies have been developed to achieve site-selective C-H functionalization. These methods often involve transition metal catalysis or the use of directing groups to control the regioselectivity of the reaction nih.govbeilstein-journals.org. For instance, undirected metalation using superbases like n-butylsodium has been shown to enable functionalization at the C4 position, which is typically less reactive nih.govchemrxiv.org.

The presence of a hydroxyl group, as in 2-ethyl-3-hydroxy-6-methylpyridine, introduces new avenues for functionalization. The hydroxyl group can be alkylated or acylated, and it can also direct further substitution on the pyridine ring. Specific N-alkylation of 2-hydroxypyridines can be achieved by reacting them with organohalides under catalyst- and base-free conditions acs.org.

Tellurium-containing pyridine analogues exhibit unique reactivity. The tellurium atom can be easily oxidized from Te(II) to Te(IV) by halogens, forming stable dihalides. This reaction is often used as a diagnostic tool for the formation of a new tellurium-containing heterocycle e-bookshelf.de. The tellurium atom in these heterocycles can also coordinate to metal centers, acting as a soft ligand researchgate.net. The reactivity of the Te-C bond allows for various transformations, making these compounds useful intermediates in organic synthesis.

The table below provides examples of functionalization reactions for different pyridine derivatives.

| Derivative Type | Reagent/Reaction Type | Product Type | Comments | Reference |

| Alkylpyridines | Nitric Acid (Oxidation) | Carboxylic Acids | Oxidation of the alkyl side chain. | wikipedia.org |

| Pyridines | n-Butylsodium (Metalation) | 4-Substituted Pyridines | Site-selective functionalization at the C4 position. | nih.govchemrxiv.org |

| Hydroxypyridines | Organohalides (N-Alkylation) | N-Alkyl-2-pyridones | Catalyst- and base-free conditions. | acs.org |

| Tellurium Heterocycles | Halogens (Oxidation) | Te(IV) Dihalides | Diagnostic reaction for tellurium incorporation. | e-bookshelf.de |

Advanced Spectroscopic Characterization and Analytical Methodologies

High-Resolution Chromatographic and Mass Spectrometric Techniques

Chromatographic and mass spectrometric methods are essential for the separation, identification, and quantification of 2-Ethyl-3-methylpyridine.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. For the analysis of pyridine (B92270) and its derivatives, reversed-phase HPLC is commonly employed helixchrom.comhelixchrom.comnih.gov. In this method, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water containing a buffer or acid modifier sielc.comthermofisher.cn. The separation is based on the differential partitioning of the analyte between the two phases. Detection is often accomplished using a UV detector set to a wavelength where the pyridine ring exhibits strong absorbance.

Typical HPLC Method Parameters for Pyridine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water with buffer (e.g., ammonium (B1175870) acetate (B1210297) or dilute acid) |

| Detection | UV at 250-270 nm |

| Flow Rate | 1.0 mL/min |

These are general conditions suitable for the analysis of pyridine derivatives nih.govsielc.comthermofisher.cn.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an ideal tool for identifying and quantifying volatile compounds like this compound nist.gov. In GC, the compound is vaporized and separated from other components based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI) nih.gov. This ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule's mass (m/z 121 for C₈H₁₁N) and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint that allows for definitive structural identification. For this compound, the most prominent fragmentation is expected to be the loss of a methyl radical from the ethyl group (alpha-cleavage), which is a common pathway for alkylbenzenes and related compounds, leading to a stable cation libretexts.orgwhitman.edu.

Expected Major Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Significance |

|---|---|---|

| 121 | [C₈H₁₁N]⁺ | Molecular Ion (M⁺) |

| 106 | [M - CH₃]⁺ | Loss of a methyl radical (likely base peak) |

| 92 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

Fragmentation patterns are predicted based on established principles of mass spectrometry libretexts.orgwhitman.edu.

Coordination Chemistry and Ligand Applications

Ligand Design and Synthesis Featuring 2-Ethyl-3-methylpyridine Structural Motifs

The incorporation of the this compound moiety into more complex ligand architectures is a key strategy for creating tailored metal complexes. The synthesis of these ligands often involves modifying the this compound core to introduce additional donor atoms, thereby increasing the ligand's denticity and forming stable chelate rings with a metal ion.

A common synthetic route involves the functionalization of the pyridine (B92270) ring or its substituents. For instance, derivatives like 2-(2-chloroethyl)-3-methyl pyridine serve as versatile starting materials. These can be reacted with various nucleophiles to introduce new coordinating groups. One documented approach involves the reaction of 2-(2-chloroethyl)-3-methyl pyridine with sodium aryl tellurides, formed in situ from the reduction of diaryl ditellurides with sodium borohydride (B1222165). This reaction yields potentially bidentate (Te,N) donor ligands, specifically 2-(2-aryltelluroethyl)-3-methyl pyridines. The synthesis is typically performed in ethanol (B145695) under reflux, and the resulting ligands can be purified by column chromatography. orientjchem.org

Similarly, reacting 2-(2-chloroethyl)-3-methyl pyridine with sodium telluride (Na₂Te) can produce tridentate (N,Te,N) ligands like 2-[2-(3-methyl pyridoethyltelluro)ethyl]-3-methyl pyridine. orientjchem.org These synthetic strategies demonstrate how the basic this compound structure can be elaborated into multidentate ligands designed for specific coordination preferences.

Table 1: Synthesis of Multidentate Ligands from a this compound Derivative

| Starting Material | Reagent | Resulting Ligand Type | Example Product |

|---|---|---|---|

| 2-(2-chloroethyl)-3-methyl pyridine | Sodium aryl telluride | Bidentate (Te,N) | 2-(2-aryltelluroethyl)-3-methyl pyridines |

| 2-(2-chloroethyl)-3-methyl pyridine | Sodium telluride | Tridentate (N,Te,N) | 2-[2-(3-methyl pyridoethyltelluro)ethyl]-3-methyl pyridine |

Formation and Characterization of Metal Complexes

Once synthesized, ligands incorporating the this compound motif readily form complexes with a variety of transition metals. The formation process typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and are characterized using a suite of analytical techniques to elucidate their structure and properties.

Standard characterization methods include:

Spectroscopic Techniques : 1H, 13C, and other relevant NMR (e.g., 125Te) spectroscopies, along with Infrared (IR) spectroscopy, are used to confirm the ligand's structure and its coordination to the metal. orientjchem.org

Elemental Analysis : This provides the empirical formula of the complex, confirming its stoichiometry.

For example, complexes of the related ligand 2-amino-3-methylpyridine (B33374) with silver(I) and copper(II) have been prepared and characterized, providing insight into the expected behavior of this compound-based systems. mdpi.com

The way in which a this compound-based ligand binds to a metal center is known as its coordination mode. In its simplest form, this compound itself would act as a monodentate ligand, binding through the pyridine nitrogen atom. However, the more sophisticated, multidentate ligands designed from this motif can exhibit more complex coordination.

Bidentate and Tridentate Coordination : As seen in the telluroether ligands synthesized from 2-(2-chloroethyl)-3-methyl pyridine, the ligand can wrap around the metal center to bind through both the pyridine nitrogen and the tellurium atom, forming a stable chelate ring. orientjchem.org

Bridging Coordination : In some cases, a ligand can bridge two metal centers. For instance, studies on the analogous 2-amino-3-methylpyridine have shown that it can coordinate to one metal ion via the ring nitrogen and bridge to an adjacent metal ion through its exocyclic amino group, leading to the formation of polymeric structures. mdpi.com

Table 2: Observed Coordination Geometries in a Related Pyridine Complex

| Ligand | Metal Ion | Coordination Mode | Resulting Geometry | Reference |

|---|---|---|---|---|

| 2-amino-3-methylpyridine | Ag(I) | Bridging (N_ring, N_amino) | Distorted Tetrahedral (Polymeric) | mdpi.com |

The ethyl and methyl groups at the 2- and 3-positions of the pyridine ring exert significant electronic and steric effects that influence ligand-metal interactions. nih.gov

Electronic Effects : Alkyl groups are electron-donating. The presence of the ethyl and methyl groups increases the electron density on the pyridine ring, enhancing the basicity of the nitrogen atom. This makes the ligand a stronger Lewis base and can lead to stronger coordination to the metal center compared to unsubstituted pyridine. This enhanced donation can affect the electronic properties of the metal center, influencing its redox potential and reactivity.

Integration into Metal-Organic Frameworks (MOFs) and Other Functional Materials

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Pyridine-containing molecules are frequently used as linkers in MOF synthesis. To be integrated into a MOF, the this compound core would need to be functionalized with additional coordinating groups, typically carboxylates, that can bind to the metal nodes to form the extended framework.

For example, a derivative such as this compound-dicarboxylic acid could potentially act as a linker. The synthesis would involve a solvothermal reaction, where the functionalized ligand and a metal salt (e.g., zinc or cadmium nitrate) are heated in a solvent like dimethylformamide (DMF). nih.gov The steric bulk of the ethyl and methyl groups would influence the topology and pore environment of the resulting MOF. Introducing pyridine nitrogen atoms into the pores of a MOF can create basic sites that enhance adsorption selectivity for specific molecules like CO₂. rsc.org The synthesis of a 2D MOF was achieved by using pyridine to replace another ligand, demonstrating how pyridine moieties can induce structural reconfiguration and alter the dimensionality of the final material. rsc.org While direct integration of this compound into a MOF is not yet widely documented, the principles of MOF chemistry suggest its potential as a structural component for creating new functional materials. nih.govnih.gov

Catalytic Applications of Metal-Pyridine Complexes

Metal complexes are central to catalysis, and pyridine-based ligands are widely used to tune the activity and selectivity of metal catalysts. nih.gov Complexes containing derivatives of this compound have shown promise in catalytic applications.

A series of copper, cobalt, nickel, and manganese complexes were synthesized using a ligand derived from 5-amino-2-cyanopyridine, which, upon reaction with ethanol, forms a 5-amino-o-ethylpyridine-2-carboximidate ligand. ias.ac.in These complexes were tested as catalysts for the Henry reaction (a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde). All the synthesized complexes demonstrated good catalytic activity, achieving product yields between 69% and 87%. ias.ac.in This demonstrates that metal complexes bearing a substituted ethyl-pyridine core can effectively catalyze organic transformations.

Furthermore, ruthenium-p-cymene complexes featuring substituted pyridine-quinoline ligands have been investigated for transfer hydrogenation catalysis. mdpi.com These "piano-stool" geometry complexes successfully catalyzed the transfer hydrogenation of benzophenone (B1666685) to benzhydrol using 2-propanol as the hydrogen source, with one complex achieving 94% conversion. mdpi.com The catalytic cycle is presumed to proceed through a ruthenium-hydride intermediate. These examples underscore the potential of metal complexes incorporating the this compound scaffold in the development of efficient catalysts for important chemical reactions.

Theoretical and Computational Chemistry Studies

Molecular Orbital Theory Applications in Reactivity and Selectivity

Molecular Orbital (MO) theory is a fundamental concept in chemistry that describes the electronic structure of molecules and is crucial for predicting their reactivity. ampp.org A key aspect of this theory is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are primary determinants of a molecule's chemical behavior.

The reactivity of pyridine (B92270) and its derivatives is significantly influenced by the energy of the HOMO and LUMO. A higher HOMO energy indicates that the molecule is a better electron donor (more nucleophilic), while a lower LUMO energy suggests it is a better electron acceptor (more electrophilic). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap generally implies higher reactivity. irjweb.com

In 2-Ethyl-3-methylpyridine, the ethyl and methyl groups are alkyl substituents, which are known to be electron-donating groups through an inductive effect. This electron-donating nature increases the electron density on the pyridine ring and, consequently, raises the energy of the HOMO compared to unsubstituted pyridine. ampp.org This elevation in HOMO energy makes this compound more reactive towards electrophiles. The nitrogen atom's lone pair of electrons constitutes the primary site of nucleophilicity, and its reactivity is enhanced by the presence of the alkyl groups.

The regioselectivity of reactions, such as electrophilic aromatic substitution, is also governed by the distribution of the frontier orbitals. The locations of the lobes of the HOMO indicate the likely sites for electrophilic attack, while the LUMO lobes point to the probable sites for nucleophilic attack. For substituted pyridines, computational studies show that the precise location and energy of these orbitals are modulated by the nature and position of the substituents. wuxibiology.com For this compound, the electron-donating groups would increase the electron density on the ring carbons, potentially making them more susceptible to electrophilic attack than in pyridine itself, though the nitrogen atom remains the most basic site.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Predicted Reactivity Trend |

| Pyridine | -6.65 | -0.45 | 6.20 | Baseline |

| 2-Methylpyridine (B31789) | -6.48 | -0.38 | 6.10 | More reactive than pyridine |

| 3-Methylpyridine (B133936) | -6.52 | -0.40 | 6.12 | More reactive than pyridine |

| This compound (Predicted) | ~ -6.3 to -6.4 | ~ -0.3 to -0.4 | ~ 5.9 to 6.1 | More reactive than monosubstituted pyridines |

Note: The values for Pyridine and Methylpyridines are representative values from quantum chemical calculations. The values for this compound are predicted based on the additive effects of alkyl substitution observed in related compounds. A higher HOMO and smaller gap indicate increased nucleophilicity.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Structure

Density Functional Theory (DFT) has become a standard and highly effective computational method for investigating the electronic structure, geometry, and reactivity of molecules. scirp.orgnanobioletters.com DFT calculations can provide a detailed picture of the electron distribution within a molecule, which is essential for understanding its chemical properties and reaction mechanisms. nih.govnih.gov

For this compound, DFT calculations can be used to determine several key properties:

Optimized Molecular Geometry: DFT can accurately predict bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional structure of the molecule. nanobioletters.com

Electronic Structure and Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. nih.gov These calculations would show a significant negative charge on the nitrogen atom, confirming it as the most nucleophilic center. The electron-donating ethyl and methyl groups would slightly increase this negative charge compared to pyridine.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nanobioletters.com For this compound, the MEP map would display a region of strong negative potential (typically colored red) around the nitrogen atom, indicating the site most susceptible to electrophilic attack, such as protonation.

Reaction Mechanisms: DFT is widely used to elucidate reaction pathways by calculating the energies of reactants, transition states, intermediates, and products. nih.gov For instance, the mechanism of N-oxidation or the formation of a complex with a Lewis acid could be modeled. The calculated activation energies would provide quantitative insights into the reaction rates.

| Property | Description | Predicted Value/Observation for this compound |

| Optimized Geometry | Predicted bond lengths and angles. | Pyridine ring will show slight distortions from perfect hexagon due to substituents. |

| Dipole Moment | A measure of the molecule's overall polarity. | A significant dipole moment pointing towards the nitrogen atom, likely larger than that of pyridine. |

| Mulliken Atomic Charges | Partial charges on individual atoms. | The nitrogen atom will have the largest negative charge. Carbon atoms attached to H will be slightly negative, while those in the ring will have varied charges. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the molecule's surface. | The most negative potential will be localized on the nitrogen lone pair, identifying it as the primary site for electrophilic interaction. |

| Vibrational Frequencies | Predicts the infrared and Raman spectra. | Can be used to assign experimental spectral bands to specific molecular vibrations. researchgate.net |

Computational Modeling of Intermolecular Interactions

The behavior of molecules in condensed phases (liquids, solids) and in solution is governed by intermolecular interactions. nih.gov Computational modeling is an indispensable tool for studying these non-covalent forces, which include van der Waals forces (dispersion and repulsion), electrostatic interactions (dipole-dipole), and hydrogen bonding. nih.govmdpi.com

This compound is a polar molecule with a lone pair of electrons on the nitrogen atom, allowing it to participate in several types of intermolecular interactions:

Dipole-Dipole Interactions: Due to its permanent dipole moment, this compound molecules will align in the liquid phase to maximize attractive electrostatic interactions.

Hydrogen Bonding: The nitrogen atom can act as a hydrogen bond acceptor, forming hydrogen bonds with protic solvents like water or alcohols. This interaction is crucial for its solubility and behavior in biological systems.

Various computational methods are employed to model these interactions:

Quantum Mechanical (QM) Methods: High-level ab initio or DFT calculations can be used to accurately compute the interaction energy between two or more molecules. rsc.org These methods can decompose the interaction energy into physically meaningful components like electrostatic, exchange-repulsion, polarization, and dispersion.

Molecular Mechanics (MM): For larger systems or longer timescale simulations, MM methods using force fields are employed. These classical methods represent atoms as balls and bonds as springs, with parameters that describe the intermolecular forces. Molecular dynamics (MD) simulations using these force fields can model the dynamic behavior of this compound in a solvent or interacting with a larger molecule like a protein.

Machine Learning Potentials: More recently, machine learning techniques are being used to develop highly accurate force fields based on data from high-level QM calculations, bridging the gap between the accuracy of QM and the efficiency of MM. mdpi.com

Understanding these interactions is vital for predicting physical properties like boiling point, viscosity, and solubility, as well as for designing molecules that can bind to specific biological targets.

| Type of Interaction | Description | Relevant for this compound | Computational Method |

| Dipole-Dipole | Electrostatic interaction between permanent dipoles. | Strong, due to the polar C-N bonds and nitrogen lone pair. | QM (DFT, SAPT), MM (Force Fields) |

| Hydrogen Bonding | A strong type of dipole-dipole interaction involving H and an electronegative atom (N). | Nitrogen lone pair acts as a hydrogen bond acceptor with donor molecules (e.g., water). | QM, MM (with specific H-bond terms) |

| Dispersion Forces (van der Waals) | Weak attractions due to temporary, correlated electron fluctuations. | Significant contribution from the aromatic ring and alkyl groups. | Dispersion-corrected DFT (e.g., DFT-D3), High-level QM (MP2, CCSD(T)), MM |

| π-π Stacking | Interaction between aromatic rings. | Possible between two pyridine rings, contributing to condensed-phase stability. | QM, specialized Force Fields |

Biological Activity and Mechanistic Insights Non Clinical Investigations

Studies on Antimicrobial Properties

While research on the antimicrobial properties of 2-Ethyl-3-methylpyridine is limited, broader studies on alkyl pyridine (B92270) derivatives suggest potential activity, particularly against Gram-positive bacteria. Investigations into various anaephene derivatives, which are structurally related alkylated pyridines, have demonstrated their efficacy against strains such as Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). For instance, certain alkyl pyridinol compounds have shown potent antimicrobial effects, with minimum inhibitory concentrations (MICs) as low as 0.5–1 μg/mL against S. aureus. The antimicrobial action of these compounds is thought to be selective for Gram-positive bacteria, as they have been found to be inactive against Gram-negative pathogens like Pseudomonas aeruginosa mdpi.com. The positioning of the nitrogen atom within the pyridine ring and the lipophilic character of the alkyl chains are believed to play a crucial role in their antimicrobial efficacy mdpi.com.

Investigation of Anti-inflammatory Effects

The anti-inflammatory potential of this compound and its derivatives has been an area of scientific inquiry. Derivatives of 3-hydroxypyridine (B118123), a core component of compounds like Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine), are purported to possess anti-inflammatory properties wikipedia.org. These effects are often linked to their antioxidant and membrane-protective capabilities wikipedia.org. For example, certain 2-[(Phenylthio)methyl]pyridine derivatives have been shown to inhibit the dermal reverse passive Arthus reaction in rats, a model of localized inflammation. These compounds significantly reduced exudate volume and the accumulation of white blood cells in the pleural cavity, indicating a notable anti-inflammatory response nih.gov. The mechanism of action for these pyridine derivatives appears to differ from that of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) nih.gov.

Analysis of Antioxidant Mechanisms for Derivatives

Derivatives of this compound, particularly those with a hydroxyl group, have demonstrated significant antioxidant activity in non-clinical studies. These compounds are recognized for their ability to counteract oxidative stress through various mechanisms.

Modulation of Reactive Oxygen Species and Oxidative Stress Pathways

Derivatives such as 2-ethyl-3-hydroxy-6-methylpyridine (B133580) have been shown to effectively reduce the levels of intracellular reactive oxygen species (ROS) under conditions of induced oxidative stress researchgate.net. These compounds exhibit antiradical activity and can bind superoxide (B77818), thereby mitigating the damaging effects of these highly reactive molecules researchgate.net. The antioxidant effect is also attributed to the activation of antioxidant defense enzymes. For instance, 3-hydroxypyridine derivatives can stimulate enzymes like superoxide dismutase, which plays a critical role in the dismutation of superoxide radicals wikipedia.orgnih.gov. Furthermore, some derivatives have been observed to activate the nuclear transcription factor Nrf2, a key regulator of the expression of antioxidant genes, further enhancing the cellular defense against oxidative damage mdpi.com.

Table 1: Effects of this compound Derivatives on Oxidative Stress Markers

| Derivative | Effect on Reactive Oxygen Species (ROS) | Effect on Antioxidant Enzymes |

|---|---|---|

| 2-ethyl-3-hydroxy-6-methylpyridinium nitroxysuccinate | Reduces intracellular ROS levels, binds superoxide researchgate.net | Inhibits monoamine oxidase A researchgate.net |

| 2-ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl(amino)phenylethanoic acid | Decreases catalase, superoxide dismutase, malondialdehyde, acetylhydroperoxides, and nitric oxide activity nih.gov | Activates superoxide dismutase nih.gov |

| 2-ethyl-6-methyl-3-hydroxypyridine N-acetyl cysteinate | Exhibits antioxidant and antiradical properties mdpi.com | Acts as a precursor of reduced glutathione (B108866) mdpi.com |

Neuroprotective Activity and Cellular Mechanisms for Derivatives

Derivatives of this compound have shown promise in providing neuroprotection, particularly in the context of ischemic damage and excitotoxicity.

Intervention in Anti-Apoptotic Pathways (e.g., p53, Bcl-2, Caspase-3, Nf-kB)

The neuroprotective effects of certain this compound derivatives are linked to their ability to modulate apoptotic pathways. In a model of retinal ischemia-reperfusion, the administration of 2-ethyl-3-hydroxy-6-methylpyridine nicotinate (B505614) demonstrated a significant retinoprotective effect mdpi.comresearchgate.net. Ischemia can trigger apoptosis, leading to retinal cell death mdpi.com. It has been proposed that the neuroprotective mechanism of these derivatives involves the modulation of key proteins in the apoptotic cascade. Future studies are planned to investigate the specific effects on the activity of p53, a tumor suppressor protein that can induce apoptosis; Bcl-2, an anti-apoptotic protein; caspase-3, a key executioner caspase in apoptosis; and Nf-kB, a transcription factor involved in inflammatory and apoptotic responses mdpi.com. By intervening in these pathways, these compounds may prevent or reduce neuronal cell death following ischemic injury.

Table 2: Investigated Anti-Apoptotic Pathways for this compound Derivatives

| Derivative | Proposed/Investigated Pathway | Key Molecular Targets |

|---|---|---|

| 2-ethyl-3-hydroxy-6-methylpyridine nicotinate | Anti-apoptotic pathways in retinal ischemia-reperfusion and NMDA-induced excitotoxicity mdpi.com | p53, Bcl-2, caspase-3, Nf-kB mdpi.com |

Mitigation of Excitotoxicity (e.g., NMDA-Induced)

Excitotoxicity is a phenomenon where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage and death, a process implicated in various neurological conditions nih.gov. The N-methyl-D-aspartate (NMDA) receptor is a key player in this pathway nih.gov. Research suggests that 2-ethyl-6-methyl-3-hydroxypyridine possesses neuroprotective properties by counteracting this process.

The compound's mechanism is believed to involve the modulation of ion channels, including those associated with glutamate and GABA-ergic systems. A primary mode of action is the suppression of ion currents that flow through the NMDA receptor complex nih.gov. This ability to reduce glutamate excitotoxicity is a core component of its neuroprotective effect nih.gov.

In an experimental model of NMDA-induced retinal excitotoxicity, a derivative of the compound, 3-hydroxy-6-methyl-2-ethylpyridine-N-acetyltaurinate (EHMP-NAT), demonstrated significant protective effects. Following NMDA-induced damage, administration of EHMP-NAT led to measurable improvements in retinal function and a reduction in apoptotic markers. Specifically, it increased retinal microcirculation levels by 48.5% and enhanced the electrophysiological response of the retina, with the a-wave and b-wave amplitudes increasing by 52.7% and 2.5 times, respectively, compared to the untreated NMDA group researchgate.net. Furthermore, the compound was found to downregulate the expression of key genes involved in the apoptotic cascade triggered by excitotoxicity researchgate.net.

Table 1: Effects of a 2-Ethyl-6-methyl-3-hydroxypyridine Derivative on NMDA-Induced Retinal Excitotoxicity Markers

This table summarizes the observed changes in electrophysiological and genetic markers following treatment with 3-hydroxy-6-methyl-2-ethylpyridine-N-acetyltaurinate (EHMP-NAT) in a rat model of NMDA-induced retinal damage. All comparisons are against the NMDA-only group.

| Parameter | Observed Effect | Percentage Change | Reference |

|---|---|---|---|

| Retinal Microcirculation | Increase | +48.5% | researchgate.net |

| ERG a-wave Amplitude | Increase | +52.7% | researchgate.net |

| ERG b-wave Amplitude | Increase | +150% (2.5-fold) | researchgate.net |

| Caspase 3 Gene Expression | Decrease | -46.1% | researchgate.net |

| p53 Gene Expression | Decrease | -32.4% | researchgate.net |

Membrane-Stabilizing and Membrane-Protective Actions

A fundamental aspect of the mechanism of 2-ethyl-6-methyl-3-hydroxypyridine is its pronounced membrane-protective and membrane-stabilizing effect researchgate.netresearchgate.netimageevent.com. The compound acts as a potent inhibitor of free-radical oxidation of lipids within biomembranes researchgate.netimageevent.com. This antioxidant action helps to protect the structural integrity and function of cell membranes from oxidative damage wikipedia.org.

The compound's interaction with the lipid bilayer leads to several beneficial changes in membrane properties. It has been shown to decrease the viscosity of the cell membrane, thereby increasing its fluidity nih.govwikipedia.org. This is achieved by shifting the structure transition of the membrane into lower temperature zones wikipedia.org.

Furthermore, 2-ethyl-6-methyl-3-hydroxypyridine modulates the composition of the membrane by increasing the content of the polar fraction of lipids, such as phosphatidylserine (B164497) and phosphatidylinositol researchgate.netwikipedia.org. Concurrently, it reduces the cholesterol-to-phospholipid ratio, which contributes to its lipid-regulatory properties and enhances the lipid-protein ratio wikipedia.org. These actions collectively stabilize the membrane structures of cells like erythrocytes and thrombocytes, particularly during hemolysis or mechanical injury wikipedia.org.

Table 2: Summary of Membrane-Modulating Effects of 2-Ethyl-6-methyl-3-hydroxypyridine

This table outlines the specific effects of the compound on the physical and chemical properties of biological membranes as reported in non-clinical studies.

| Membrane Property | Effect | Reference |

|---|---|---|

| Lipid Peroxidation | Inhibition | researchgate.netimageevent.comwikipedia.org |

| Membrane Viscosity | Decrease | nih.govwikipedia.org |

| Membrane Fluidity | Increase | wikipedia.org |

| Polar Lipid Fraction (Phosphatidylserine, Phosphatidylinositol) | Increase | researchgate.netwikipedia.org |

| Cholesterol/Phospholipid Ratio | Decrease | wikipedia.org |

| Lipid-Protein Ratio | Increase | wikipedia.org |

Enzyme Modulation and Inhibition Studies (e.g., Monoamine Oxidase A)

2-ethyl-6-methyl-3-hydroxypyridine and its derivatives have been shown to modulate the activity of various enzymes. Notably, in vitro studies have demonstrated that the compound can act as an inhibitor of Monoamine Oxidase (MAO) nih.gov. MAO-A is an enzyme primarily responsible for the breakdown of key neurotransmitters, including serotonin (B10506) and adrenaline nih.govwikipedia.org. The generation of hydrogen peroxide as a byproduct of MAO reactions can contribute to oxidative stress, and inhibition of this enzyme is a therapeutic strategy for managing conditions resulting from such stress nih.gov. In vitro data suggests a mild inhibitory effect, with one source reporting 13% inhibition of MAO-A reddit.com.

Beyond MAO, the compound also modulates the activity of several membrane-bound enzymes. Its membrane-stabilizing effects contribute to the normalization of enzymes like adenylate cyclase and creatine (B1669601) phosphokinase researchgate.net. Other studies have noted its ability to modulate phosphodiesterase, cyclic nucleotides, aldoreductase, and acetylcholinesterase wikipedia.org. This broad influence on enzyme activity underscores its multimodal mechanism of action.

Table 3: Enzyme Modulation by 2-Ethyl-6-methyl-3-hydroxypyridine

This table lists the enzymes whose activity is reportedly modulated by 2-ethyl-6-methyl-3-hydroxypyridine and the nature of the observed effect.

| Enzyme | Effect | Reference |

|---|---|---|

| Monoamine Oxidase A (MAO-A) | Inhibition | nih.govreddit.com |

| Superoxide Dismutase | Increased Activity | wikipedia.org |

| Adenylate Cyclase | Modulation/Normalization | researchgate.netwikipedia.org |

| Creatine Phosphokinase | Normalization | researchgate.net |

| Acetylcholinesterase | Modulation | wikipedia.org |

| Phosphodiesterase | Modulation | wikipedia.org |

Molecular Target Identification and Ligand-Receptor Interaction Hypotheses

A distinctive feature of 2-ethyl-6-methyl-3-hydroxypyridine's mechanism is that it does not appear to have a specific binding site with known receptors in the way many neuropsychotropic agents do imageevent.com. Instead, its effects are hypothesized to be a consequence of its broader influence on the cell membrane environment nih.govwikipedia.org.

By altering membrane fluidity and lipid composition, the compound is thought to modulate the function of various receptor complexes embedded within the membrane wikipedia.org. This includes benzodiazepine, GABA, and acetylcholine (B1216132) receptors wikipedia.org. The proposed mechanism is an allosteric change in receptor conformation, which enhances the ability of these receptors to bind to their respective ligands nih.gov. For instance, studies have specifically shown an increased binding interaction at the GABA-benzodiazepine receptor complex nih.gov. This modulatory effect, rather than direct receptor antagonism or agonism, allows the compound to potentiate the action of other neuroactive substances imageevent.com.

Additionally, the succinate (B1194679) component of the widely studied form, Mexidol, provides another molecular target. Succinate can induce the succinate receptor SUCNR1, which is involved in cellular energy metabolism and signaling pathways nih.gov. This action contributes to the compound's ability to restore mitochondrial respiration and increase the energy status of the cell nih.gov.

Table 4: Hypothesized Molecular Targets and Receptor Interactions

This table outlines the receptor systems and molecular targets influenced by 2-ethyl-6-methyl-3-hydroxypyridine and the proposed mechanism of interaction.

| Molecular Target / Receptor Complex | Hypothesized Interaction/Effect | Reference |

|---|---|---|

| GABA-Benzodiazepine Receptor Complex | Increases binding interaction via allosteric modulation | nih.govwikipedia.org |

| Acetylcholine Receptors | Modulates and increases binding ability | wikipedia.org |

| NMDA Receptor Complex | Suppresses ion currents | nih.gov |

| Succinate Receptor (SUCNR1) | Induction by the succinate moiety | nih.gov |

Environmental Fate and Biotransformation Pathways

Biodegradation Studies and Pathways in Environmental Systems

Detailed studies focusing specifically on the biodegradation of 2-Ethyl-3-methylpyridine are limited in publicly available scientific literature. While research has been conducted on structurally similar pyridine (B92270) derivatives, direct extrapolation of those findings to this compound is not scientifically rigorous. The following subsections outline the current state of knowledge, highlighting where specific data for this compound is lacking.

Scientific literature extensively documents the capability of the bacterium Gordonia nitida, particularly strain LE31, to degrade related compounds such as 3-methylpyridine (B133936) and 3-ethylpyridine (B110496) nih.govasm.org. However, specific studies on the degradation of this compound by Gordonia nitida or any other specific microorganism have not been identified in the reviewed scientific literature. Cells of Gordonia nitida LE31 grown on 3-methylpyridine have been shown to degrade 3-ethylpyridine without a lag time, and vice versa, suggesting a shared enzymatic pathway for these 3-substituted alkylpyridines nih.gov.

For the degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31, specific enzymatic activities have been identified. Notably, levulinic aldehyde dehydrogenase and formamidase activities were found to be higher in cells grown on these substrates compared to cells grown on acetate (B1210297) nih.govasm.org. Formic acid has been identified as a metabolic intermediate in the degradation of both 3-methylpyridine and 3-ethylpyridine by this organism nih.gov. However, no cyclic intermediates were detected nih.gov.

Crucially, there is no specific information available in the scientific literature regarding the enzymatic activities or metabolic intermediates involved in the biodegradation of this compound.

The mechanism of pyridine ring cleavage is a key step in the biodegradation of pyridine compounds. For the degradation of 3-methylpyridine and 3-ethylpyridine by Gordonia nitida LE31, the detection of formic acid as a metabolite suggests a novel pathway involving C-2–C-3 ring cleavage nih.govasm.org. During this process, the nitrogen in the pyridine ring is released as ammonium (B1175870) ion nih.gov.

Other research on different pyridine-degrading bacteria, such as Arthrobacter sp., also points to ring fission as a primary degradation mechanism. For instance, the degradation of pyridine by Arthrobacter sp. strain 68b is initiated by an oxidative cleavage of the C-2–C-3 bond asm.org. While these studies provide insight into how related compounds are broken down, specific research analyzing the pyridine ring cleavage mechanism for this compound is not available.

Environmental Transport and Partitioning Mechanisms (e.g., Volatilization from Water)